DPDS is a natural metabolite of D-penicillamine, and its presence in blood and urine serves as an indicator of D-penicillamine's activity and potential for side effects []. Studying DPDS formation and breakdown pathways helps researchers understand D-penicillamine's overall metabolism and pharmacological effects in the body [].
DPDS, being a disulfide-bonded molecule, can be used as a tool to study the role of disulfide bonds in protein structure and function. Researchers can use DPDS to modify other proteins, introducing disulfide bonds at specific locations and observing the resulting changes in protein activity or stability.
While currently not used in clinical practice, some studies have explored the potential therapeutic applications of DPDS. For instance, research suggests that DPDS may exhibit anti-melanoma activity by acting as an apoptogenic carbonyl scavenger, potentially leading to the death of cancer cells []. Additionally, studies have investigated the effects of DPDS on dermatomyositis, a muscle disease, although further research is needed to determine its efficacy and safety [].
D-Penicillamine disulfide, also known as 3,3'-dithiobis(2-amino-3-methylbutanoic acid) or 3,3'-dithiodi-D-valine, is a disulfide formed by the linkage of two D-penicillamine molecules through a disulfide bond (S-S) []. It is a relatively rare compound compared to its parent molecule, D-penicillamine. While its natural origins are not well documented, it can be synthesized in a laboratory setting [].
D-Penicillamine disulfide possesses a unique structure. Each D-penicillamine unit consists of a central carbon chain with a methyl group, an amino group (NH2), and a carboxylic acid group (COOH). The two D-penicillamine units are linked by a disulfide bond between their sulfur atoms (S-S) []. This disulfide bond plays a crucial role in the compound's properties and reactivity.
(R-S-S-R) + H2O -> 2R-SH (where R represents the D-penicillamine unit)
Irritant